molecular formula C13H13NO5 B169772 3,4-Diacetoxycinnamamide CAS No. 129488-34-2

3,4-Diacetoxycinnamamide

Cat. No.: B169772
CAS No.: 129488-34-2
M. Wt: 263.25 g/mol
InChI Key: DUWHMOBTGPUYEL-GQCTYLIASA-N
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Description

3,4-Diacetoxycinnamamide is a synthetic organic compound with the molecular formula C13H13NO5 and a molecular weight of 263.25 g/mol . It is a derivative of cinnamic acid, characterized by the presence of two acetoxy groups at the 3 and 4 positions of the phenyl ring and an amide group at the cinnamic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diacetoxycinnamamide typically involves the acetylation of 3,4-dihydroxycinnamic acid. The process begins with the reaction of 3,4-dihydroxybenzaldehyde with malonic acid in the presence of an organic solvent and a catalyst at a temperature of 60-70°C. This reaction produces 3,4-dihydroxycinnamic acid, which is then acetylated using an acetylation reagent at a temperature of 10-20°C to yield 3,4-diacetoxycinnamic acid. Finally, the amide formation is achieved by reacting 3,4-diacetoxycinnamic acid with an appropriate amine under suitable conditions .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The synthesis is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diacetoxycinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3,4-Diacetoxycinnamamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of enzyme activity and signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with cellular receptors to induce specific biological responses . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

3,4-Diacetoxycinnamamide can be compared with other cinnamamide derivatives, such as:

  • N-benzyl-p-coumaramide
  • N-benzylcaffeamide
  • N-benzylferulamide

These compounds share a similar cinnamamide backbone but differ in their substituents, which can significantly influence their chemical and biological properties. For instance, N-benzyl-p-coumaramide has shown potential anticancer activity, while N-benzylcaffeamide and N-benzylferulamide have varying degrees of biological activity .

Properties

IUPAC Name

[2-acetyloxy-4-[(E)-3-amino-3-oxoprop-1-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-8(15)18-11-5-3-10(4-6-13(14)17)7-12(11)19-9(2)16/h3-7H,1-2H3,(H2,14,17)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWHMOBTGPUYEL-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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